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Introduction

YM-543, also known as ASP-543, is a potent and selective inhibitor of the sodium-glucose
cotransporter 2 (SGLT2). SGLT2 is a transporter protein predominantly expressed in the
proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose
from the urine back into the bloodstream. By selectively inhibiting SGLT2, YM-543 reduces
renal glucose reabsorption, leading to increased urinary glucose excretion. This mechanism of
action makes YM-543 a promising therapeutic agent for the treatment of type 2 diabetes, as it
lowers blood glucose levels independently of insulin secretion or action. This document
provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic
data for YM-543, based on preclinical studies.

Pharmacodynamics of YM-543

The primary pharmacodynamic effect of YM-543 is the selective inhibition of SGLT2, which
translates to a dose-dependent increase in urinary glucose excretion and a subsequent
reduction in blood glucose levels.

In Vitro SGLT2 Inhibition

In vitro studies have demonstrated that YM-543 is a potent and highly selective inhibitor of both
human and mouse SGLT2.[1][2]
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Selectivity (vs.

Parameter Species Value (nM)
SGLT1)

Data not publicly

available in detall, High (exact fold-
IC50 Human SGLT2 described as in the selectivity not

"nanomolar ranges"[1]  specified)

[2]

Data not publicly

available in detail, High (exact fold-
IC50 Mouse SGLT2 described as in the selectivity not

"nanomolar ranges"[1]

[2]

specified)

In Vivo Pharmacodynamic Effects in a Type 2 Diabetes

Mouse Model

In vivo studies using KK/Ay mice, a model for type 2 diabetes, have shown that a single oral

administration of YM-543 leads to significant, dose-dependent improvements in glycemic

control.[1][2]

Pharmacodynamic Effect

Dose Range

Key Findings

Reduced Blood Glucose

Dose-dependent

Levels

Significant reduction in

hyperglycemia.[1][2]

Improved Glucose Tolerance

Dose-dependent

Enhanced ability to clear a

glucose load.[1][2]

Increased Urinary Glucose

Concomitant with the reduction

Excretion

Dose-dependent

in blood glucose.[1][2]

Duration of Action

Not specified

Effects were sustained for at
least 12 hours after a single
dose.[1][2]
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Long-term administration of YM-543 (once daily for 5 weeks) in KK/Ay mice also resulted in a
significant and sustained reduction in hyperglycemia.[1][2] Furthermore, combination therapy
with other anti-diabetic agents, such as rosiglitazone or metformin, showed additive effects in
improving diabetic symptoms.[1][2] An important safety feature observed was that YM-543 did
not induce hypoglycemia in normal mice at pharmacological doses.[1][2]

Pharmacokinetics of YM-543

Pharmacokinetic studies in mice have characterized the absorption, distribution, metabolism,
and excretion profile of YM-543.

Pharmacokinetic ) Route of
Species o ) Value
Parameter Administration

] ) Rapid absorption
Time to Maximum

, Mouse Oral (exact time not
Concentration (Tmax) -~
specified)
Maximum Data not publicly
) Mouse Oral )
Concentration (Cmax) available
Area Under the Curve Data not publicly
Mouse Oral )
(AUC) available

Lo : Relatively rapid
Elimination Half-life

Mouse Oral elimination (exact time
(t1/2)

not specified)

Signaling Pathways and Experimental Workflows
Mechanism of Action: SGLT2 Inhibition in the Kidney

The signaling pathway for YM-543 is a direct inhibition of the SGLT2 transporter in the renal
proximal tubule. This disrupts the reabsorption of glucose from the glomerular filtrate.
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Caption: Mechanism of YM-543 action on the SGLT2 transporter in the renal proximal tubule.

Experimental Workflow: In Vivo Oral Glucose Tolerance
Test (OGTT)

The following diagram illustrates a typical workflow for an oral glucose tolerance test in a
diabetic mouse model to evaluate the efficacy of YM-543.
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Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT) in mice.

Experimental Protocols
In Vitro SGLT2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of YM-543 against
human and mouse SGLT2.

General Protocol:

o Cell Culture: Chinese Hamster Ovary (CHO) cells or other suitable host cells are stably
transfected to express either human SGLT2 (hSGLT2) or mouse SGLT2 (mSGLT2).
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e Compound Preparation: A serial dilution of YM-543 is prepared in a suitable buffer.

o Uptake Assay:
o The transfected cells are seeded in microplates.
o Cells are washed with a sodium-containing buffer to facilitate SGLT2-mediated transport.
o The cells are pre-incubated with varying concentrations of YM-543 or vehicle control.

o Aradiolabeled or fluorescent glucose analog (e.g., 14C-a-methyl-D-glucopyranoside or 2-
NBDG) is added to initiate the uptake reaction.

o After a defined incubation period, the uptake is terminated by washing the cells with ice-
cold buffer.

e Detection:

o For radiolabeled substrates, the cells are lysed, and the radioactivity is measured using a
scintillation counter.

o For fluorescent substrates, the fluorescence intensity is measured using a plate reader.

o Data Analysis: The percentage of inhibition at each concentration of YM-543 is calculated
relative to the control. The IC50 value is determined by fitting the data to a dose-response
curve.

In Vivo Oral Glucose Tolerance Test (OGTT) in KK/Ay
Mice

Objective: To evaluate the effect of YM-543 on glucose tolerance in a type 2 diabetes animal
model.

Protocol:

e Animals: Male KK/Ay mice, a model of genetic type 2 diabetes, are used.
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o Acclimatization: Animals are acclimatized to the housing conditions for at least one week
before the experiment.

o Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.

e Dosing: YM-543 or vehicle (e.g., 0.5% methylcellulose solution) is administered orally by
gavage at various doses.

e Glucose Challenge: At a specified time post-dosing (e.g., 30 or 60 minutes), a baseline blood
sample is collected from the tail vein. Immediately after, a glucose solution (e.g., 2 g/kg body
weight) is administered orally.

» Blood Sampling: Blood samples are collected at various time points after the glucose
challenge (e.g., 15, 30, 60, and 120 minutes).

e Blood Glucose Measurement: Blood glucose concentrations are measured using a
glucometer.

o Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each
animal. Statistical analysis (e.g., ANOVA) is used to compare the AUC values between the
YM-543-treated groups and the vehicle control group.

Urinary Glucose Excretion Study in KK/Ay Mice

Objective: To measure the effect of YM-543 on the amount of glucose excreted in the urine.

Protocol:

Animals: Male KK/Ay mice are used.

» Housing: Mice are housed individually in metabolic cages that allow for the separate
collection of urine and feces.

e Dosing: YM-543 or vehicle is administered orally.

» Urine Collection: Urine is collected over a specified period (e.g., 24 hours) following drug
administration.
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o Sample Analysis: The total volume of urine is recorded. The glucose concentration in the
urine is measured using a glucose oxidase method or a clinical chemistry analyzer.

o Data Analysis: The total amount of glucose excreted in the urine over the collection period is
calculated for each mouse. Statistical comparisons are made between the treatment groups
and the control group.

Conclusion

YM-543 is a potent and selective SGLTZ2 inhibitor with demonstrated efficacy in preclinical
models of type 2 diabetes. Its mechanism of action, which involves promoting urinary glucose
excretion, leads to a significant reduction in blood glucose levels and improved glucose
tolerance. The pharmacokinetic profile of YM-543 in mice is characterized by rapid oral
absorption and relatively fast elimination. These findings support the potential of YM-543 as a
therapeutic agent for the management of type 2 diabetes. Further clinical studies are
necessary to establish its safety and efficacy in humans.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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